1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane
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Overview
Description
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane typically involves multi-step organic reactions[_{{{CITATION{{{3{Synthesis and Biological Evaluation of 2- (6-Phenylimidazo [2,1-b] 1,3 .... One common approach is the cyclization of appropriate precursors under controlled conditions[{{{CITATION{{{_2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 .... These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane has shown potential in various scientific research applications[_{{{CITATION{{{2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 ...[{{{CITATION{{{_3{Synthesis and Biological Evaluation of 2- (6-Phenylimidazo [2,1-b] 1,3 .... Its unique structure makes it a candidate for use in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential biological activities.
Medicine: Investigating its therapeutic properties and potential use in drug development.
Industry: Utilizing its chemical properties in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 ...[{{{CITATION{{{_3{Synthesis and Biological Evaluation of 2- (6-Phenylimidazo [2,1-b] 1,3 .... The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazoles: These compounds share a similar core structure but may have different substituents.
Phenyl-substituted imidazoles: These compounds also contain phenyl groups but differ in their heterocyclic components.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
azepan-1-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-17(18(23)21-11-7-2-3-8-12-21)24-19-20-16(13-22(14)19)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOIJQKOCVCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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